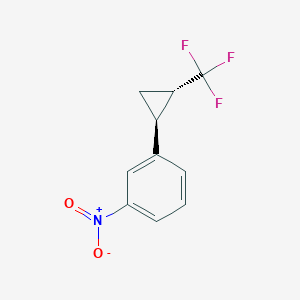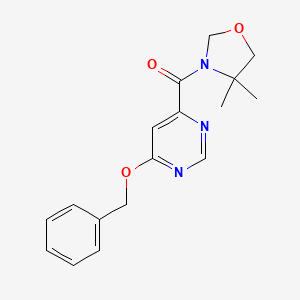
(6-(Benzyloxy)pyrimidin-4-yl)(4,4-dimethyloxazolidin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The benzyloxy and dimethyloxazolidine groups would be attached to the pyrimidine ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and functional groups present. These could include properties such as solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Antimicrobial and Anticancer Agents
Pyrimidine derivatives, including compounds related to (6-(Benzyloxy)pyrimidin-4-yl)(4,4-dimethyloxazolidin-3-yl)methanone, have been extensively studied for their potential as antimicrobial and anticancer agents. For instance, novel pyrazole derivatives with pyrazolyl and pyrimidin moieties demonstrated significant in vitro antimicrobial and anticancer activity. These compounds outperformed doxorubicin, a reference drug, in some cases, indicating their potential as effective treatments (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antioxidant Properties
Several pyrimidine-based compounds, including those with structures similar to the compound , have been evaluated for their antioxidant properties. For example, studies on thiazolidin-4-one, oxazolidin-4-one, and imidazolidin-4-one derivatives of 6-amino-1,3-dimethyluracil revealed notable antioxidant capabilities, highlighting the potential of these compounds in combating oxidative stress-related diseases (Al-Adhami & Al-Majidi, 2021).
Antiviral Activity
Compounds with a benzofuran-pyrimidine core have shown promising antiviral properties. A study on novel benzofuran-transition metal complexes, which included pyrimidine derivatives, found significant HIV inhibitory activity, with some compounds showing greater potency than Atevirdine, a standard antiviral drug. This suggests the potential use of these compounds in developing new antiviral therapies (Galal et al., 2010).
Antifungal Effectiveness
Pyrimidine derivatives have also been explored for their antifungal effects. Research on 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine derivatives containing heterocyclic compounds demonstrated significant activity against various fungi, including Aspergillus terreus and Aspergillus niger. These findings suggest the potential application of these compounds in treating fungal infections (Jafar et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(4,4-dimethyl-1,3-oxazolidin-3-yl)-(6-phenylmethoxypyrimidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-17(2)10-22-12-20(17)16(21)14-8-15(19-11-18-14)23-9-13-6-4-3-5-7-13/h3-8,11H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIQMZIYOGSHJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCN1C(=O)C2=CC(=NC=N2)OCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(E)-2-anilinoethenyl]-3-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2868887.png)
![1-methyl-5-(2-oxo-2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2868888.png)
![7,7,9-Trimethyl-2-[3-(trifluoromethyl)phenyl]-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B2868890.png)

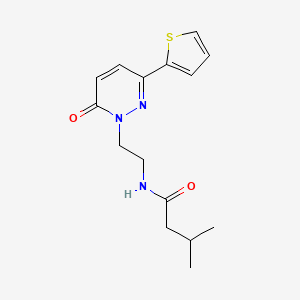
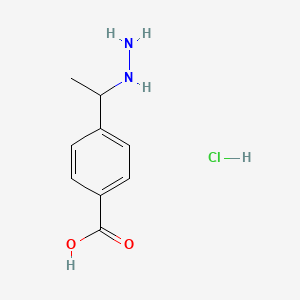
![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one](/img/structure/B2868896.png)

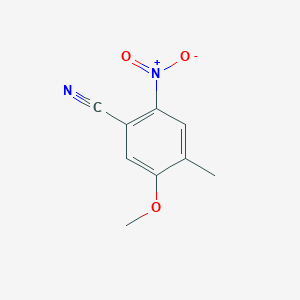
![Methyl 4-((9-cyclopropyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2868902.png)
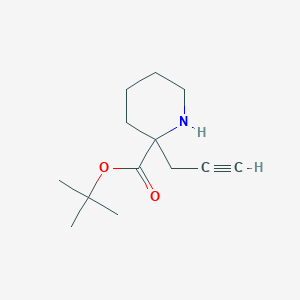
![1-Morpholino-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}-1-ethanone](/img/structure/B2868905.png)
![8-((1-Acetyl-2-methylindolin-5-yl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2868909.png)
